2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate
Description
The compound 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate is a benzo[d]thiazole derivative featuring a pyrrolidine substituent at position 2 and a 2-(4-chlorophenoxy)acetate ester at position 4. The pyrrolidine moiety introduces a saturated nitrogen-containing ring, which may enhance solubility and hydrogen-bonding capacity, while the 4-chlorophenoxy group contributes to lipophilicity and steric bulk .
Properties
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-13-3-5-14(6-4-13)24-12-18(23)25-15-7-8-16-17(11-15)26-19(21-16)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSOUQSIFQMMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been evaluated for anti-inflammatory activity. They have shown significant inhibition of COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response.
Mode of Action
This inhibition could result in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential COX-1 and COX-2 inhibitory activity. By inhibiting these enzymes, the compound could prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes. This could result in decreased inflammation and pain.
Biological Activity
2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate is a compound of interest due to its unique structural features, which include a pyrrolidine moiety and a benzothiazole ring. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activity of 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate has been investigated in various studies, highlighting its potential in multiple therapeutic areas.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyrrolidine rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Properties
The compound is also being evaluated for its anticancer potential. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity against specific cancer cell lines.
The proposed mechanisms through which 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : It may act as a modulator for various receptors, potentially influencing neurotransmitter release and signaling pathways associated with pain and inflammation.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes in rapidly dividing cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate:
Chemical Reactions Analysis
Synthetic Routes and Key Precursors
The synthesis of this compound involves sequential functionalization of the benzo[d]thiazole core. A representative pathway includes:
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Formation of the benzo[d]thiazole scaffold : Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
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Introduction of pyrrolidine : Nucleophilic substitution at position 2 using pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF).
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Esterification : Reaction of benzo[d]thiazol-6-ol with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) to form the final ester .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, 110°C, 6 h | 78% | |
| N-Alkylation | Pyrrolidine, K₂CO₃, DMF, 80°C, 12 h | 65% | |
| Esterification | 2-(4-Chlorophenoxy)acetyl chloride, Et₃N, CH₂Cl₂, RT, 4 h | 82% |
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid:
Acidic Hydrolysis :
Basic Hydrolysis :
Nucleophilic Substitution at the 4-Chlorophenoxy Group
The electron-withdrawing chlorine atom on the phenoxy group facilitates nucleophilic aromatic substitution (NAS) under controlled conditions:
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Limitations : Low reactivity due to steric hindrance from the benzo[d]thiazole core.
Reactivity of the Benzo[d]thiazole Core
The thiazole ring participates in electrophilic substitution and coordination chemistry:
Electrophilic Substitution :
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 4 or 7 .
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Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives .
Metal Coordination :
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The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu) .
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Example: Pd(II) complexes catalyze Suzuki-Miyaura couplings (yields: 60–75%) .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes four benzothiazole derivatives (7q, 7r, 7s, 7t) with distinct substituents, enabling a comparative analysis based on structural and physical properties.
Structural Differences
Physicochemical Properties
Key Observations
Ester vs. Amide Functionality : The target compound’s ester group at position 6 likely reduces thermal stability compared to the amides in 7q–7t, as evidenced by the lower melting points typical of esters .
Substituent Effects : The pyrrolidine ring at position 2 may improve aqueous solubility relative to the thioether-linked heteroaromatic groups in 7q–7t, which are more rigid and hydrophobic.
Synthetic Feasibility : The amide derivatives (7q–7t) exhibit moderate yields (68–77%), suggesting that analogous synthetic routes for the target compound might face challenges in optimizing esterification steps.
Methodological Considerations
The structural characterization of similar compounds (e.g., 7q–7t) likely employed techniques such as NMR, MS, and X-ray crystallography. The SHELX software suite, widely used for small-molecule refinement (), could be applied to resolve the crystal structure of the target compound, particularly for analyzing steric effects introduced by the pyrrolidine and chlorophenoxy groups .
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a benzo[d]thiazole core with a pyrrolidine substituent and a 4-chlorophenoxy acetate moiety. A general approach includes:
- Step 1: Preparation of the benzo[d]thiazol-6-yl intermediate via condensation of 6-aminobenzothiazole with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Esterification of 2-(4-chlorophenoxy)acetic acid with the hydroxyl group of the intermediate using DCC/DMAP as coupling agents in anhydrous dichloromethane .
- Optimization: Reflux duration (4–8 hours), solvent choice (ethanol or DMF), and acid catalysts (e.g., glacial acetic acid) can influence yield. Monitor by TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidine protons at δ 1.8–2.2 ppm; aromatic protons in benzo[d]thiazole at δ 7.0–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray Crystallography: Employ SHELXL for structure refinement. Prepare single crystals via slow evaporation in ethanol/dichloromethane. Analyze bond angles and torsion angles to validate stereochemistry .
Q. How should researchers design initial biological activity screenings for this compound?
Methodological Answer:
- In vitro Assays:
- Anticancer Activity: Use MTT assays on hepatocellular carcinoma (HepG2) or breast cancer (MCF-7) cell lines. Compare IC₅₀ values to reference drugs like cisplatin .
- Antibacterial Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .
- Controls: Include solvent-only controls and positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial tests).
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup: Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps to assess electron transport properties .
- Reactivity Analysis: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Correlate with experimental data (e.g., regioselectivity in substitution reactions) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in related benzothiazole derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified pyrrolidine (e.g., piperidine) or phenoxy groups (e.g., 4-bromo vs. 4-chloro).
- Biological Profiling: Compare IC₅₀ values across analogs to identify critical substituents. For example, 4-chlorophenoxy groups enhance membrane permeability vs. bulkier substituents .
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., DNA gyrase for antibacterial activity). Validate with mutagenesis studies .
Q. How can crystallographic data resolve discrepancies in reported biological activities?
Methodological Answer:
- Polymorphism Analysis: Use SHELXL to compare crystal packing modes. Different polymorphs may exhibit varying solubility and bioavailability .
- Conformational Studies: Overlay X-ray structures of active vs. inactive analogs to identify critical bond angles (e.g., torsion between benzothiazole and pyrrolidine moieties) .
Q. What mechanistic insights explain the mitochondrial apoptosis pathway activation observed in cancer cells?
Methodological Answer:
- Flow Cytometry: Detect mitochondrial membrane depolarization using JC-1 dye.
- Western Blotting: Measure cytochrome c release and caspase-3/9 activation in treated cells .
- ROS Detection: Use DCFH-DA probes to quantify reactive oxygen species (ROS) generation, linking to apoptosis .
Q. How can researchers address contradictions in enzyme inhibition data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
